![molecular formula C11H13NO B15244920 Acetamide, N-[1-(4-methylphenyl)ethenyl]- CAS No. 177750-08-2](/img/structure/B15244920.png)
Acetamide, N-[1-(4-methylphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(P-TOLYL)VINYL)ACETAMIDE is a chemical compound with the molecular formula C11H13NO. It is also known as Acetamide, N-[1-(4-methylphenyl)ethenyl]-. This compound is characterized by the presence of a vinyl group attached to an acetamide moiety, with a p-tolyl group as a substituent. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(P-TOLYL)VINYL)ACETAMIDE typically involves the reaction of p-toluidine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a vinylation reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-(1-(P-TOLYL)VINYL)ACETAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(P-TOLYL)VINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the vinyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-(1-(P-TOLYL)VINYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-(P-TOLYL)VINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(P-METHYLPHENYL)VINYL)ACETAMIDE
- N-(1-(P-ETHYLPHENYL)VINYL)ACETAMIDE
- N-(1-(P-PROPYLPHENYL)VINYL)ACETAMIDE
Uniqueness
N-(1-(P-TOLYL)VINYL)ACETAMIDE is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds, such as those with different alkyl substituents on the phenyl ring. The p-tolyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
177750-08-2 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-[1-(4-methylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8-4-6-11(7-5-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13) |
Clave InChI |
WSMPLUKWVPUMKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


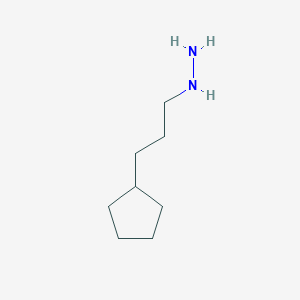
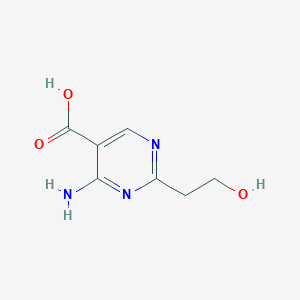
![2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)

![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)

![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
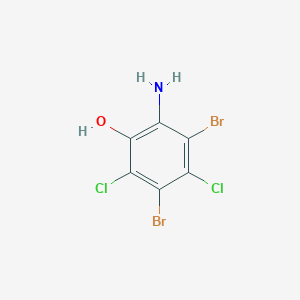


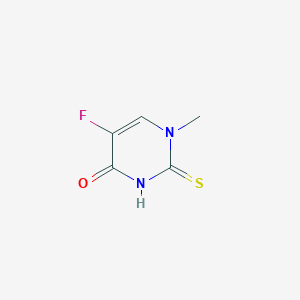
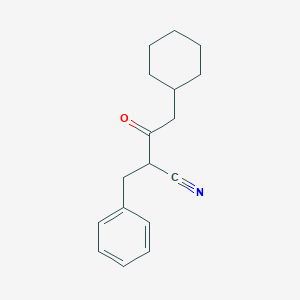

![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
